HAP-1

Synovial targeting Pro-apoptotic peptide Rheumatoid arthritis

Generic CPPs (TAT, penetratin) cause off-target cytotoxicity in RA research due to lack of tissue specificity. HAP-1 solves this with phage display-validated synovial selectivity. • Preferentially internalizes into synovial fibroblasts over non-synovial cells • Enables synovium-restricted apoptosis via (KLAK)₂ fusion (DP2 construct) • Validated in CIA mouse models for nanoparticle & liposome FLS targeting Supplied as lyophilized powder, ≥95% HPLC, for targeted delivery & imaging applications.

Molecular Formula C60H90N18O17
Molecular Weight 1335.5 g/mol
Cat. No. B12388784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHAP-1
Molecular FormulaC60H90N18O17
Molecular Weight1335.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)N
InChIInChI=1S/C60H90N18O17/c1-30(2)22-41(54(89)69-32(4)49(84)77-45(28-80)59(94)95)76-58(93)47(34(6)81)78-50(85)33(5)68-52(87)39(18-13-21-66-60(63)64)71-48(83)31(3)70-55(90)42(23-35-14-9-7-10-15-35)74-53(88)40(19-20-46(62)82)72-57(92)44(25-37-26-65-29-67-37)75-56(91)43(73-51(86)38(61)27-79)24-36-16-11-8-12-17-36/h7-12,14-17,26,29-34,38-45,47,79-81H,13,18-25,27-28,61H2,1-6H3,(H2,62,82)(H,65,67)(H,68,87)(H,69,89)(H,70,90)(H,71,83)(H,72,92)(H,73,86)(H,74,88)(H,75,91)(H,76,93)(H,77,84)(H,78,85)(H,94,95)(H4,63,64,66)/t31-,32-,33-,34+,38-,39-,40-,41-,42-,43-,44-,45-,47-/m0/s1
InChIKeyOESNJIQESULMGZ-FAHRUCGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HAP-1 Peptide: A Synovial-Targeted Transduction Domain for Selective Therapeutic Delivery


HAP-1 is a synthetic 12-amino acid peptide (sequence: SFHQFARATLAS) [1] identified through phage display screening as a synovial-specific protein transduction domain (PTD) [2]. Unlike broad-spectrum cationic PTDs, HAP-1 demonstrates preferential internalization into human and rabbit synovial fibroblasts in vitro and accumulates within the synovial lining in vivo following intra-articular injection [1]. Its primary application is as a targeting moiety in chimeric pro-apoptotic constructs and ligand-directed nanoparticle delivery systems for rheumatoid arthritis (RA) research.

Why Generic Cell-Penetrating Peptides Cannot Substitute for HAP-1 in Synovial Targeting


Generic cell-penetrating peptides (CPPs) such as TAT, penetratin, or synthetic polyarginine exhibit non-specific cellular uptake across a broad range of tissues [1]. In contrast, HAP-1 was selected via phage display biopanning specifically against synovial tissue, conferring a degree of tissue selectivity absent in these common CPPs [1]. When fused to the pro-apoptotic peptide (KLAK)₂, the HAP-1-containing construct (DP2) demonstrated synovial cell-specific apoptosis induction, whereas the PTD-5-containing construct (DP1) induced apoptosis in both synovial and non-synovial cells [1]. Substituting HAP-1 with a pan-cellular PTD would thus result in off-target cytotoxicity and loss of the therapeutic window achievable with targeted delivery to hyperplastic synovium.

Quantitative Evidence Differentiating HAP-1 from Non-Specific Transduction Peptides


Comparative Synovial Cell-Specific Apoptosis Induction: HAP-1 (DP2) vs. PTD-5 (DP1)

In a direct head-to-head comparison, HAP-1 fused to (KLAK)₂ (termed DP2) and the non-tissue-specific cationic PTD PTD-5 fused to (KLAK)₂ (termed DP1) were evaluated for apoptosis induction. DP2 induced apoptosis specifically in synovial cells, whereas DP1 induced apoptosis in both synovial and non-synovial cells, confirming that the HAP-1 component confers cell-type selectivity [1].

Synovial targeting Pro-apoptotic peptide Rheumatoid arthritis

In Vivo Therapeutic Efficacy of HAP-1 Conjugate in Arthritic Rabbit Model

Intra-articular injection of HAP-1 conjugate DP2 into arthritic rabbit joints with synovial hyperplasia resulted in extensive apoptosis of hyperplastic synovium and reduced leukocytic infiltration and synovitis [1]. This in vivo outcome confirms that HAP-1-mediated targeting is functional in a disease-relevant inflammatory environment.

In vivo efficacy Synovial hyperplasia Intra-articular delivery

Enhanced Nanoparticle Delivery via HAP-1 Functionalization in Murine Arthritis Model

A cross-study comparable finding shows that HAP-1 peptide modification of dual polymer-prodrug nanoparticles (HAP-1NPDC+LND) enabled targeted and synergistic metabolic modulation of fibroblast-like synoviocytes (FLS) [1]. This system demonstrated promising efficacy in a mouse model of collagen-induced arthritis (CIA) [1].

Nanoparticle targeting Drug delivery Collagen-induced arthritis

HAP-1 Sequence and Physicochemical Profile Distinguishes It from Scorpion-Derived Acidic Peptides

As a class-level inference, HAP-1's sequence and acidity distinguish it from a scorpion venom-derived acidic peptide bearing the same name. The scorpion peptide HAP-1 contains 19 amino acids with a predicted isoelectric point (pI) of 4.25 and 33.3% acidic residues [1]. This scorpion peptide exhibits no antimicrobial activity but potently inhibits the antimicrobial activity of another scorpion venom peptide [1]. The synovial-targeted HAP-1 (12 amino acids) is functionally and phylogenetically distinct, underscoring the importance of verifying peptide identity and source for experimental reproducibility.

Peptide sequence Physicochemical properties Scorpion venom peptide

Optimal Research Applications for HAP-1 Based on Validated Differentiation


Targeted Pro-Apoptotic Constructs for Synovial Hyperplasia in RA Models

HAP-1 is ideally suited for constructing chimeric pro-apoptotic peptides, such as the DP2 fusion with (KLAK)₂, to selectively eliminate hyperplastic synovial fibroblasts in vitro and in vivo [1]. This application leverages HAP-1's validated ability to restrict apoptosis to synovial cells, providing a cleaner phenotype than pan-cellular PTD fusions like PTD-5 [1].

Ligand for Nanoparticle and Liposome Surface Functionalization in Inflammatory Arthritis

HAP-1 can be conjugated to the surface of nanoparticles or liposomes to confer synovial fibroblast (FLS)-targeting capability [2]. This approach has been validated in a collagen-induced arthritis mouse model, where HAP-1-modified dual prodrug nanoparticles demonstrated targeted metabolic modulation of FLS and therapeutic efficacy [2].

Comparative Studies on Tissue-Specific vs. Pan-Cellular Protein Transduction

HAP-1 serves as a benchmark for 'targeted' PTDs in comparative studies against generic CPPs like TAT, PTD-5, or polyarginine [1]. Its well-characterized synovial preference enables researchers to quantitatively assess the benefits and limitations of tissue-restricted delivery in inflammation models.

Development of Synovial-Targeted Imaging or Theranostic Probes

The synovial-homing property of HAP-1 makes it a candidate ligand for developing imaging probes to visualize synovial inflammation or hyperplasia in live animal models of arthritis. Conjugation to fluorophores or contrast agents could enable non-invasive monitoring of disease progression or therapeutic response.

Technical Documentation Hub

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